![molecular formula C12H16F3N3 B5602653 1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪 CAS No. 308294-34-0](/img/structure/B5602653.png)

1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪

描述

Synthesis Analysis

The synthesis of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine derivatives often involves the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine scaffolds. These derivatives can be designed and synthesized to display various biological activities, such as growth-inhibiting activities against certain pests like armyworms. The synthesis process typically involves multiple steps, including the use of catalytic amounts of specific compounds like Rh4(CO)12 in the presence of CO and ethylene, leading to novel carbonylation reactions at a C−H bond in the piperazine ring (Cai et al., 2010) (Ishii et al., 1997).

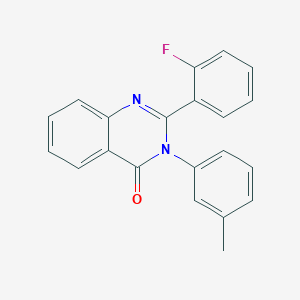

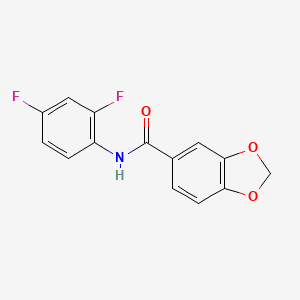

Molecular Structure Analysis

The molecular structure of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is characterized by its piperazine ring and the incorporation of a pyridinyl moiety along with a trifluoromethyl group. This structure is pivotal in determining the compound's reactivity and interaction with various biological targets. The electron-donating or withdrawing nature of the substituents on the piperazine and pyridine rings significantly affects the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including carbonylation, which is regioselective at a C−H bond alpha to the nitrogen atom substituted by a pyridine. The reactions are influenced by the electronic nature of substituents on the nitrogen and in the pyridine ring, where electron-donating groups increase reactivity, as do electron-withdrawing groups in the pyridine ring (Ishii et al., 1997).

科学研究应用

杀虫剂开发

研究探索了使用1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪衍生物作为开发新型杀虫剂的基础。一项研究利用已知的血清素受体激动剂PAPP的结构支架来创建对黏虫表现出抑制生长和杀幼虫活性的化合物,展示了这些衍生物在害虫控制策略中的潜力 (Cai等,2010).

帕金森病治疗

包括与1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪相关的哌嗪衍生物已被确认为有效且选择性的腺苷A2a受体拮抗剂。这一特性表明它们适用于治疗帕金森病,正如在该疾病啮齿动物模型中的口服活性所证明的那样 (Vu等,2004).

血清素能系统探索

与1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪相关的化合物[18F]p-MPPF已被用作5-HT1A拮抗剂,用于通过正电子发射断层扫描(PET)研究血清素能神经传递。这项研究有助于了解动物模型和人类受试者的血清素能系统,从而深入了解神经传递机制和潜在的治疗靶点 (Plenevaux等,2000).

抗菌剂开发

1-乙基-4-[5-(三氟甲基)-2-吡啶基]哌嗪衍生物也因其抗菌特性而受到研究。例如,对吡啶并(2,3-d)嘧啶衍生物的研究表明对各种革兰氏阴性菌(包括耐药菌株,如铜绿假单胞菌)有效,突出了它们在解决抗生素耐药性方面的潜力 (Matsumoto和Minami,1975).

作用机制

Target of Action

The primary targets of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine are currently unknown. This compound belongs to the class of piperazine-containing drugs, which are known for their diverse roles depending on their position in the molecule and therapeutic class

Mode of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Piperazine-containing drugs have been used in various therapeutic areas, suggesting that they may affect multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule

Result of Action

Given the diverse roles of piperazine-containing drugs, the effects of this compound could vary widely depending on its specific targets and mode of action

未来方向

The future directions for research on “1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its potential applications. Given the widespread use of piperazine and pyridine derivatives in medicinal chemistry, it could be interesting to explore its potential as a pharmaceutical or agrochemical . Further studies could also investigate its physical and chemical properties, and how these can be manipulated for specific applications.

属性

IUPAC Name |

1-ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-2-17-5-7-18(8-6-17)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKJIRRBSPCVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977940 | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

308294-34-0, 6238-42-2 | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308294-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)

![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)